![molecular formula C16H18N6OS B2451789 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1058238-87-1](/img/structure/B2451789.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound that features a triazolo-pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvent-free methods and efficient condensation reactions are often employed to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether group (–S–) acts as a nucleophile, enabling displacement reactions with electrophiles such as alkyl halides.
Reaction | Conditions | Product | Notes |
---|---|---|---|
Alkylation | R-X (alkyl halide), base, DMF | 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)(alkylthio))-N-phenethylacetamide | Selective substitution at sulfur. |
Oxidation Reactions
The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
Reagent | Conditions | Product | Outcome |
---|---|---|---|
H₂O₂ (30%) | Acetic acid, 0–5°C | Sulfoxide derivative | Partial oxidation. |
mCPBA | CH₂Cl₂, RT | Sulfone derivative | Complete oxidation. |
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions | Product | Yield | Mechanism |
---|---|---|---|
6M HCl, reflux, 12h | 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid | ~65% | Acid-catalyzed hydrolysis. |
2M NaOH, ethanol, 80°C, 6h | Sodium 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetate | ~72% | Base-mediated saponification. |
Electrophilic Aromatic Substitution (EAS)
The triazolo-pyrimidine core participates in EAS, particularly at electron-rich positions.
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions, typical of 1,2,3-triazoles.
Reagent | Conditions | Product | Application |
---|---|---|---|
Phenylacetylene, Cu(I) catalyst | DMSO, RT, 24h | Triazole-fused hybrid | Click chemistry applications . |
Metal-Catalyzed Cross-Coupling
The aryl groups facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings.
Reaction | Conditions | Product | Catalyst |
---|---|---|---|
Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-substituted derivative | Pd(0), K₂CO₃, DMF/H₂O . |
Stability and Reactivity Trends
-
pH Sensitivity : The compound hydrolyzes slowly in acidic (pH < 3) or basic (pH > 10) conditions, releasing acetic acid derivatives.
-
Thermal Stability : Decomposes above 200°C, forming ethylamine and sulfur-containing byproducts.
Wissenschaftliche Forschungsanwendungen
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar anti-cancer properties.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Biologische Aktivität
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazolo[4,5-d]pyrimidine core linked to a phenethylacetamide moiety through a thioether bond.
Antiplatelet Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity. A synthesis of ticagrelor analogues—related to our compound—demonstrated that structural modifications could maintain antiplatelet effects while potentially reducing antibacterial properties. This dissociation suggests that the antiplatelet mechanism operates independently from other biological activities such as antibacterial effects .
Anticancer Activity
Research has shown that triazolo[4,5-d]pyrimidine derivatives possess anticancer properties. In particular, compounds with similar structures have been evaluated for their efficacy against gastric cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis identified key descriptors correlating with anti-gastric cancer activity. Notably, electronic properties such as HOMO and LUMO energies were significant predictors of bioactivity .
Antibacterial Activity
While some triazolo[4,5-d]pyrimidines exhibit antibacterial properties, specific modifications can lead to a loss of this activity. For instance, slight structural changes in ticagrelor analogues resulted in a diminished ability to combat methicillin-resistant Staphylococcus aureus (MRSA), indicating that the antibacterial and antiplatelet activities may not be inherently linked .
Study 1: Antiplatelet Efficacy
In a study focusing on the synthesis of triazolo[4,5-d]pyrimidine derivatives, compounds were tested for their ability to inhibit platelet aggregation. The results demonstrated that certain derivatives retained significant antiplatelet activity comparable to established agents like ticagrelor. The study emphasized the potential for developing new antithrombotic agents based on these structures .
Study 2: QSAR Analysis in Cancer Treatment
Another investigation utilized QSAR models to predict the anticancer efficacy of various triazolo[4,5-d]pyrimidine hybrids against gastric cancer cells. The study revealed strong correlations between molecular descriptors and biological activity, leading to the identification of promising candidates for further development in cancer therapeutics .
Table 1: Biological Activities of Selected Triazolo[4,5-d]pyrimidines
Eigenschaften
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQBALKCFJABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.